molecular formula C9H8O4 B1212138 7-Hydroxy-6-methoxyphthalide CAS No. 29809-16-3

7-Hydroxy-6-methoxyphthalide

Cat. No.: B1212138
CAS No.: 29809-16-3
M. Wt: 180.16 g/mol
InChI Key: YJYWSBFTOXPGTL-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxyphthalide is a chemical compound with the molecular formula C9H8O4. It is a derivative of phthalide, characterized by the presence of a hydroxy group at the 7th position and a methoxy group at the 6th position on the phthalide ring. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methoxyphthalide can be achieved through several methods. One common approach involves the cyclization of 2-carboxy-3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Another method involves the use of 3-(1-hydroxycarbethoxy/alkyl)phthalides as starting materials. These compounds undergo a reaction with diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), and tert-butyl hydroperoxide (TBHP) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-methoxyphthalide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 7-oxo-6-methoxyphthalide.

    Reduction: Formation of 7-hydroxy-6-methoxyphthalane.

    Substitution: Formation of 7-hydroxy-6-substituted-phthalide derivatives.

Scientific Research Applications

7-Hydroxy-6-methoxyphthalide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxyphthalide involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the regulation of mitogen-activated protein kinases (MAPKs). This leads to the activation of the mitochondrial apoptosis pathway, resulting in cell death .

Comparison with Similar Compounds

7-Hydroxy-6-methoxyphthalide can be compared with other similar compounds such as:

    5-Hydroxy-7-methoxyphthalide: Similar structure but with the hydroxy and methoxy groups at different positions. It exhibits different biological activities and reactivity.

    6,7-Dimethoxyphthalide: Contains two methoxy groups instead of one hydroxy and one methoxy group. It has distinct chemical properties and applications.

    7-Hydroxy-5-methoxyphthalide: Another positional isomer with different biological activities and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

7-hydroxy-6-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-6-3-2-5-4-13-9(11)7(5)8(6)10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYWSBFTOXPGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(COC2=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183948
Record name 7-Hydroxy-6-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29809-16-3
Record name 7-Hydroxy-6-methoxyphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-6-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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